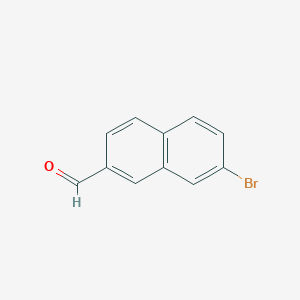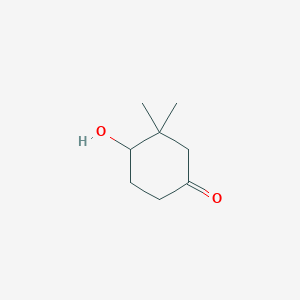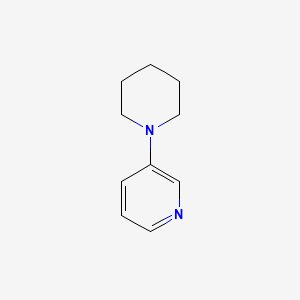
3-(3-Bromphenyl)propiophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)propiophenone is an organic compound with the molecular formula C9H9BrO. It is a brominated derivative of propiophenone, characterized by the presence of a bromine atom at the meta position of the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
This compound is a synthetic intermediate and is primarily used in the synthesis of other compounds .
Mode of Action
As a synthetic intermediate, its primary role is likely in the formation of other compounds rather than interacting with biological targets directly .
Biochemical Pathways
It has been used in the synthesis of o-, m-, and p- isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid and 2-(methylamino)-1-(3-bromophenyl)propan-1-one .
Result of Action
As a synthetic intermediate, its primary role is in the formation of other compounds .
Action Environment
As a synthetic intermediate, it is primarily used under controlled laboratory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(3-Bromophenyl)propiophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-bromobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C6H4Br} + \text{CH3CH2COCl} \rightarrow \text{C9H9BrO} + \text{HCl} ]
Industrial Production Methods: Industrial production of 3-(3-Bromophenyl)propiophenone typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the process.
Types of Reactions:
Oxidation: 3-(3-Bromophenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 3-(3-Bromophenyl)propanoic acid.
Reduction: 3-(3-Bromophenyl)propan-1-ol.
Substitution: 3-(3-Methoxyphenyl)propiophenone.
Vergleich Mit ähnlichen Verbindungen
3-(3-Chlorophenyl)propiophenone: Similar structure but with a chlorine atom instead of bromine.
3-(3-Fluorophenyl)propiophenone: Contains a fluorine atom at the meta position.
3-(3-Methylphenyl)propiophenone: Features a methyl group instead of a halogen.
Uniqueness: 3-(3-Bromophenyl)propiophenone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and methyl analogs.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYQGOLZHMIKGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483004 |
Source


|
| Record name | 3-(3-Bromophenyl)-1-phenyl-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65565-12-0 |
Source


|
| Record name | 3-(3-Bromophenyl)-1-phenyl-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)






